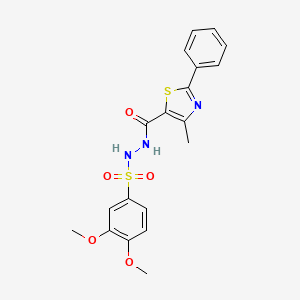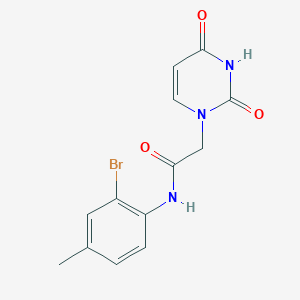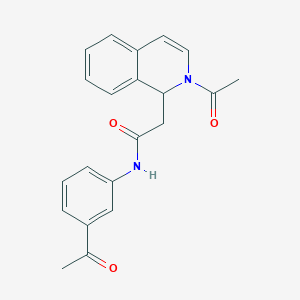![molecular formula C22H24N2O5S B7680640 N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This molecule has been extensively studied due to its potential therapeutic applications in various medical conditions.
作用機序
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide acts as a selective antagonist for the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release. N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide binds to the adenosine A1 receptor and blocks the action of adenosine, leading to a decrease in heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as decrease neurotransmitter release. Additionally, N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various medical conditions.
実験室実験の利点と制限
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a selective antagonist for the adenosine A1 receptor, which allows for the study of the specific effects of adenosine A1 receptor blockade. Additionally, N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has a high affinity for the adenosine A1 receptor, which allows for the study of low concentrations of the molecule. However, N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for certain experiments. Additionally, N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several possible future directions for the study of N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide. One possible direction is the development of new analogs of N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide with improved pharmacokinetic properties. Additionally, the role of the adenosine A1 receptor in various medical conditions, such as Alzheimer's disease and cancer, could be further explored using N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide. Finally, the potential therapeutic applications of N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide in combination with other drugs could be investigated.
合成法
The synthesis of N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylphenol to form 2-(3-methylphenoxy)-5-nitrobenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-diethylsulfamide to form N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide.
科学的研究の応用
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of ischemia-reperfusion injury, Parkinson's disease, and epilepsy. Additionally, N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide has been used in the study of the adenosine A1 receptor and its role in various physiological processes.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-4-24(5-2)30(26,27)18-11-12-20(29-17-9-6-8-16(3)14-17)19(15-18)23-22(25)21-10-7-13-28-21/h6-15H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGHOBWGNQBYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)

![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)